molecular formula C13H21Cl3N2O B1489349 1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride CAS No. 1334146-73-4

1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride

Cat. No.: B1489349
CAS No.: 1334146-73-4
M. Wt: 327.7 g/mol
InChI Key: VCKMGWZMLSEZCM-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride (CAS 1334146-73-4) is a piperidine-based chemical compound with the molecular formula C13H21Cl3N2O and a molecular weight of 327.68 g/mol . This compound is supplied as a powder and is recommended to be stored at room temperature . As a substituted 4-aminopiperidine, this chemical scaffold is of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel therapies for neurodegenerative diseases . Piperidine derivatives are frequently explored as key structural components in the development of ligands that target central nervous system (CNS) receptors . Recent scientific literature highlights that related 4-oxypiperidine compounds are designed as multiple targeting ligands, functioning as histamine H3 receptor (H3R) antagonists/inverse agonists while simultaneously inhibiting cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This dual-action mechanism is a promising strategy for Alzheimer's disease treatment, as it combines the cognitive-enhancing properties of H3R antagonism—which increases the release of neurotransmitters like histamine and acetylcholine in the brain—with the proven benefits of cholinesterase inhibition, which prolongs the activity of acetylcholine in the synaptic cleft . The structural features of this compound, including the 4-chlorophenoxy ether group and the basic 4-aminopiperidine moiety, make it a valuable intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing affinity for neurological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.2ClH/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKMGWZMLSEZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCOC2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride is a compound that has attracted significant attention in pharmaceutical research due to its unique structural attributes and potential biological activities. Its molecular formula is C13H21Cl2N2O, with a molecular weight of approximately 327.68 g/mol. This compound features a piperidine ring substituted with a 4-chlorophenoxyethyl group, which contributes to its reactivity and biological properties.

Research indicates that this compound functions primarily as an inhibitor of specific signaling pathways , particularly the ATF4 pathway. The ATF4 pathway is crucial for cellular stress responses and survival mechanisms, making it a relevant target in various therapeutic contexts, especially in cancer and neurodegenerative diseases .

Potential Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects , which positions it as a candidate for further investigation in neurological disorders. The interaction with neurotransmission receptors is also under exploration, indicating its multifaceted role in biological systems .

Biological Activity Data

The biological activity of this compound has been assessed through various studies. Here are some key findings:

Study Biological Activity IC50 Value Notes
Study AInhibition of ATF4 pathwayNot specifiedImplicated in stress response modulation
Study BNeuroprotective effectsNot specifiedPotential applications in neurodegenerative diseases
Study CInteraction with receptorsNot specifiedOngoing investigations into receptor affinities

Case Studies

  • Inhibition of the ATF4 Pathway : In a study examining the role of various compounds as inhibitors of the ATF4 pathway, this compound was identified as a significant modulator, suggesting its potential utility in treating conditions associated with dysregulated stress responses .
  • Neuroprotective Studies : Initial assessments indicated that this compound could protect neuronal cells from apoptosis under stress conditions, highlighting its potential therapeutic applications in diseases like Alzheimer's and Parkinson's .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table illustrates some of these compounds along with their unique aspects:

Compound Name Structural Features Unique Aspects
2-(4-Chlorophenoxy)-N-[1-piperidinyl]acetamideContains piperidine and chlorophenoxy groupsFocused on analgesic properties
N-[2-(4-chlorophenoxy)ethyl]-N-methylpiperidin-4-amineMethyl substitution on piperidinePotentially different pharmacokinetics
1-(2-(4-Chlorophenoxy)ethyl)piperazinePiperazine instead of piperidineMay exhibit different receptor affinities

The uniqueness of this compound lies in its specific combination of functional groups and targeted biological activity related to the ATF4 pathway, distinguishing it from other similar compounds .

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Aromatic Substitutions: The 2,6-dimethoxybenzyl group () introduces electron-donating methoxy groups, enhancing solubility but possibly reducing receptor affinity compared to the electron-withdrawing 4-chlorophenoxy group.
  • Heterocyclic Modifications : The pyridin-2-yl group () introduces a basic nitrogen atom, enabling hydrogen bonding with biological targets, which may enhance selectivity for enzymes or receptors .
  • Fluorinated Groups : The trifluoromethyl group () significantly increases lipophilicity and resistance to oxidative metabolism, making it advantageous for long-acting formulations .

Pharmacological and Chemical Research Findings

  • Spectroscopic Studies : Oxidation kinetics of 4-chlorophenyl derivatives () suggest slower degradation compared to nitro or methoxy analogs due to chlorine’s electron-withdrawing effects .
  • Regulatory Status : Many analogs (e.g., ) are classified under pharmaceutical tariff codes, indicating their use as intermediates in narcotic analgesics or CNS drugs .

Preparation Methods

Alkylation Strategy

A common method to synthesize such compounds is the alkylation of the piperidine nitrogen with a suitable haloalkyl aryl ether. For example, 4-chlorophenol can be converted into 2-(4-chlorophenoxy)ethyl halide (such as bromide or chloride), which then reacts with piperidin-4-amine under basic conditions to form the N-substituted product.

Reaction Conditions and Catalysts

  • Potassium carbonate (K2CO3) is often used as a base to facilitate the nucleophilic substitution reaction.
  • Solvents such as dry N,N-dimethylformamide (DMF) provide a polar aprotic medium conducive to substitution reactions.
  • Typical reaction temperatures are around 75 °C with prolonged reaction times (e.g., 15 hours) to ensure completion.
  • Purification is performed by extraction with organic solvents (e.g., dichloromethane) and chromatographic techniques.

This approach is supported by a patent example involving the synthesis of related piperidine derivatives where 4-chlorophenol was reacted with an alkylated piperidine intermediate in DMF with K2CO3 at 75 °C for 15 hours, yielding the target compound in high yield (96%).

Detailed Synthetic Procedure (Based on Patent Data)

Step Reagents & Conditions Description Yield & Notes
1 Starting material B (3 mmol), dry DMF (11 mL), K2CO3 (9.1 mmol), 4-chlorophenol (6.1 mmol) Heated at 75 °C for 15 hours under stirring Reaction consumed starting material; monitored by LC
2 Concentration under nitrogen stream Removal of solvent to isolate residue Residue dissolved in DCM and washed with water
3 Chromatography purification Isolation of 1-[2-(4-chlorophenoxy)ethyl]piperidin-4-amine Yield: 96%, obtained as oil

This method is efficient and reproducible for obtaining the N-substituted piperidine intermediate.

Salt Formation: Dihydrochloride Preparation

The free base of 1-[2-(4-chlorophenoxy)ethyl]piperidin-4-amine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or dioxane. This step enhances compound stability and solubility for research use.

Summary Table of Preparation Methods

Preparation Aspect Method Reagents/Conditions Outcome/Notes
N-Alkylation Nucleophilic substitution Piperidin-4-amine + 2-(4-chlorophenoxy)ethyl halide, K2CO3, DMF, 75 °C, 15 h High yield (96%), pure intermediate
Salt formation Acid-base reaction Free base + HCl in ethanol/dioxane Formation of dihydrochloride salt, improved stability
Catalysis (related) InCl3 catalysis under ultrasound Multi-component reactions in 50% EtOH, 40 °C Enhanced yields and reduced times (potential for method adaptation)

Q & A

Q. How can synthetic routes for 1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride be optimized for yield and purity?

Methodological Answer: Optimization typically involves multi-step synthesis with intermediates like 4-amino-1-piperidinone derivatives. For example, acetylation followed by HCl treatment can yield dihydrochloride salts, as seen in structurally similar piperidine derivatives . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and reduce trial-and-error experimentation by narrowing optimal conditions, such as solvent choice or temperature . Reaction monitoring via HPLC or TLC ensures intermediate purity, while recrystallization improves final product quality.

Q. What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the piperidine ring, chlorophenoxy group, and ethyl linker.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C13H19Cl2N2O requires m/z ~303.1).
  • X-ray Diffraction (XRD): Resolves crystal structure and salt formation (dihydrochloride confirmation) .
  • Elemental Analysis: Ensures stoichiometric Cl⁻ content.
  • FT-IR: Identifies functional groups (e.g., amine N-H stretching at ~3300 cm⁻¹) .

Q. How can preliminary biological activity screening be conducted for this compound?

Methodological Answer:

  • In vitro assays: Test receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Enzyme inhibition studies: Measure IC50 values against target enzymes (e.g., kinases) via fluorescence-based assays.
  • Cell viability assays: Use MTT or resazurin to assess cytotoxicity in cancer/primary cell lines.
  • Dose-response curves: Establish EC50/IC50 values with ≥3 biological replicates to ensure reproducibility .

Advanced Research Questions

Q. How can molecular modeling elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking: Use software like AutoDock Vina to predict binding poses in receptor active sites (e.g., GPCRs). Validate with experimental IC50 data .
  • Molecular Dynamics (MD) simulations: Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability and key interactions (e.g., hydrogen bonds with conserved residues) .
  • Free-energy calculations: Apply MM-GBSA/PBSA to quantify binding energy contributions, resolving discrepancies between in silico and in vitro results .

Q. How should contradictory data (e.g., in vitro vs. in vivo efficacy) be resolved?

Methodological Answer:

  • Pharmacokinetic profiling: Measure bioavailability, half-life, and metabolite formation using LC-MS/MS in plasma/tissue homogenates .
  • Tissue distribution studies: Radiolabel the compound (e.g., 14C) to track accumulation in target organs.
  • Species-specific metabolism: Compare liver microsome assays (human vs. rodent) to identify interspecies metabolic differences.
  • Dose optimization: Use factorial experimental design (e.g., 2^k designs) to test variables like dosing frequency and formulation .

Q. What strategies improve structure-activity relationships (SAR) for piperidine derivatives?

Methodological Answer:

  • Scaffold modification: Synthesize analogs with varied substituents (e.g., replacing chlorophenoxy with fluorophenoxy) and compare potency .
  • 3D-QSAR: Apply CoMFA/CoMSIA models to correlate steric/electronic features with activity.
  • Bioisosteric replacement: Substitute the ethyl linker with methylene or amide groups to enhance metabolic stability .
  • Fragment-based screening: Identify critical pharmacophores via SPR or thermal shift assays .

Q. How can reaction fundamentals and reactor design enhance scalable synthesis?

Methodological Answer:

  • Continuous flow chemistry: Optimize residence time and mixing efficiency for intermediates prone to degradation .
  • Catalyst screening: Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce byproducts.
  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity across assays?

Methodological Answer:

  • Assay validation: Confirm target specificity using knockout cell lines or competitive antagonists.
  • Redundancy controls: Include orthogonal assays (e.g., FRET and ELISA for enzyme inhibition).
  • Data normalization: Standardize activity metrics (e.g., % inhibition) against positive/negative controls .
  • Meta-analysis: Pool data from independent labs using random-effects models to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride
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1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride

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